REACTION_CXSMILES
|
C[SiH](C)C1C=CC=CC=1[SiH](C)C.[CH2:13]([N:20]1[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][C:21]1=O)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C1(C)C=CC=CC=1>[CH2:13]([N:20]1[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1
|
Name
|
|
Quantity
|
475 μL
|
Type
|
reactant
|
Smiles
|
C[SiH](C1=C(C=CC=C1)[SiH](C)C)C
|
Name
|
|
Quantity
|
203 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(CCCCC1)=O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at 100° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 20-mL eggplant flask equipped with a three-way cock and a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
was heat
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
was purged with argon atmosphere
|
Type
|
DISTILLATION
|
Details
|
Toluene was distilled off in vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel-
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CCCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.89 mmol | |
AMOUNT: MASS | 169 mg | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |